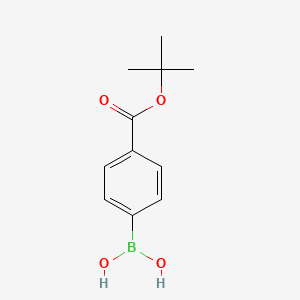

(4-(tert-Butoxycarbonyl)phenyl)boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVMDYSTJSUDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378353 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-54-6 | |

| Record name | [4-(tert-Butoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Boronic acids, in general, are known to reversibly bind diol functional groups. This property has been utilized for the fluorescent detection of saccharides.

Mode of Action

The compound interacts with its targets through the reversible binding of diol functional groups. This interaction can lead to changes in the structure and function of the target molecules, affecting their activity and resulting in various biochemical effects.

Biochemical Pathways

The ability of boronic acids to bind diol functional groups can influence a variety of biochemical processes, including the detection of saccharides.

Result of Action

The molecular and cellular effects of 4-(tert-Butoxycarbonyl)phenylboronic acid’s action depend on its specific targets and the nature of its interactions with these targets. The compound’s ability to bind diol functional groups can result in changes in the activity of target molecules, potentially leading to various biochemical effects.

Action Environment

The action, efficacy, and stability of 4-(tert-Butoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored.

生物活性

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic processes. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that has a tert-butoxycarbonyl (Boc) protective group. The molecular formula is , with a molecular weight of approximately 224.05 g/mol .

Boronic acids, including this compound, are known to interact with enzymes through reversible covalent bonding to serine residues in the active sites. This interaction is particularly significant in the context of inhibiting serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms. The boronic acid moiety can form stable complexes with these enzymes, thereby inhibiting their activity .

Antiviral Activity

Recent studies have shown that derivatives of boronic acids exhibit promising antiviral properties. For instance, a study focused on HIV-1 protease inhibitors derived from phenylboronic acids demonstrated that these compounds could effectively inhibit viral replication in cell lines. The specific compound containing boronic acid showed an IC50 value of 48.9 nM, indicating significant antiviral activity .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. It has been found to possess inhibitory effects against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 4–8 μg/mL, suggesting moderate antibacterial activity .

Case Studies and Experimental Data

Several research studies have documented the biological activities associated with this compound:

- Inhibition of HIV-1 Protease : A study synthesized multiple analogs of boronic acid-based inhibitors and evaluated their enzyme inhibitory activity. The most potent inhibitors showed IC50 values in the picomolar range (e.g., 0.5 pM), demonstrating their potential as effective antiviral agents .

- β-Lactamase Inhibition : Another study highlighted the ability of boron-containing compounds to inhibit β-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. The residual activities of treated enzymes were significantly reduced when exposed to this compound derivatives, indicating strong inhibition .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 4-bromophenol with boron reagents under controlled conditions to introduce the boronic acid functionality. The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further functionalization or direct application in biological assays .

Summary Table: Biological Activities

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of (4-(tert-Butoxycarbonyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules. The compound serves as a key intermediate in the production of pharmaceuticals and agrochemicals, facilitating the efficient construction of intricate molecular architectures .

Building Block for Complex Molecules:

The compound acts as a valuable building block in organic synthesis, allowing chemists to create diverse chemical entities. Its ability to participate in various coupling reactions positions it as a critical component in developing new materials and chemicals .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound plays a significant role in designing and synthesizing new drug candidates. Its application extends to compounds targeting specific biological pathways, aiding researchers in developing therapeutic agents with improved efficacy and selectivity .

Bioconjugation Techniques:

The compound is used in bioconjugation methods, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly beneficial for developing targeted therapies and diagnostic tools, enhancing the specificity and effectiveness of treatments .

Biochemical Applications

Enzyme Inhibition Studies:

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including proteasomes. This property is being explored for potential applications in cancer treatment and other diseases where proteasome activity plays a critical role .

Detection and Quantification of Biomolecules:

The compound's ability to form reversible covalent bonds with diol-containing compounds makes it valuable for biochemical assays. It is used to detect and quantify saccharides and other biomolecules, contributing significantly to research in glycomics and related fields .

Material Science

Functional Materials Development:

In material science, this compound is employed to create functional materials such as sensors and catalysts. Its unique chemical properties enable innovations in nanotechnology and materials engineering, leading to advancements in various industrial applications .

Case Study: HIV Protease Inhibition

A study investigated phenylboronic acid derivatives as potential HIV protease inhibitors. The derivatives exhibited promising inhibitory activity against the enzyme, highlighting their potential use in antiviral drug development .

Case Study: Glucose-Dependent Insulin Delivery

Research on insulin-loaded nanoparticles demonstrated that incorporating this compound facilitated glucose-responsive insulin release. The study concluded that this system could be effective for diabetes management by improving insulin delivery based on glucose levels .

准备方法

Organolithium-Mediated Routes

Early synthetic strategies for arylboronic acids with tert-butoxycarbonyl (Boc) protection relied heavily on organometallic intermediates. The 2012 Chemical Communications protocol employed o-bromobenzoic acid tert-butyl ester reacted with s-butyllithium at -48°C, followed by borylation and hydrolysis. While effective for laboratory-scale production, this method faced limitations:

- High reagent costs : s-BuLi ($12–15/g commercial pricing)

- Cryogenic requirements : Energy-intensive cooling to -48°C

- Moderate yields : 65–72% after hydrolysis

A 2013 improvement in WO2013/56163 utilized n-butyllithium with m-bromobenzoic acid tert-butyl ester at -100°C, achieving 78% yield. However, scalability remained constrained by the extreme temperatures and lithium reagent sensitivity to moisture.

Acid-Catalyzed Isobutylene Addition

The 2006 Journal of Organic Chemistry approach employed carboxybenzeneboronic acid with iso-butylene under sulfuric acid catalysis at -78°C. Key parameters:

- Reaction duration: 24 hours

- Conversion efficiency: 81%

- Safety concerns: High-pressure sealed reactors required

This method introduced the concept of direct functionalization but suffered from impractical reaction times and specialized equipment needs.

Modern One-Pot Synthesis Protocol

Reaction Mechanism and Stoichiometry

The CN105017301A patent establishes an optimized pathway through sequential activation and protection:

Stage 1: Acid Chloride Formation

Carboxybenzeneboronic acid + SOCl₂ → Acyl chloride intermediate

Conditions: THF solvent, reflux (66°C), 4 hr

Stage 2: Boc Protection

Acyl chloride + NaOtBu/KOtBu → Boc-protected boronic acid

Conditions: 0–5°C, 1 hr

Critical Molar Ratios

| Component | Ratio Range | Optimal Ratio |

|---|---|---|

| Carboxybenzeneboronic acid | 1.0 | 1.0 |

| SOCl₂ | 1.0–1.5 | 1.1 |

| t-BuOK | 1.5–2.5 | 2.4 |

Procedural Workflow

- Charge Reactor : 3 mol carboxybenzeneboronic acid + 4 kg THF under N₂

- SOCl₂ Addition : Dropwise over 30 min, maintain reflux

- Cooling Phase : Rapid chill to 0–5°C (ΔT ≈ 60°C in <15 min)

- Alkoxide Introduction : Batched addition of t-BuOK (4.8–7.5 mol)

- Quenching : 2 kg H₂O + acetic acid to pH 5–6

- Isolation : THF removal → crude product → heptane recrystallization

Performance Metrics Across Substrates

| Isomer | t-BuOK (mol) | SOCl₂ (mol) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ortho | 4.8 | 3.3 | 82 | 96 |

| Meta | 7.5 | 4.5 | 95 | 98 |

| Para | 7.2 | 4.2 | 90 | 98 |

Meta-substituted derivatives showed superior reactivity due to reduced steric hindrance during the Boc protection step.

Industrial Scalability Considerations

Cost Analysis vs. Traditional Methods

| Parameter | Organolithium Route | Acid Catalysis | Patent Method |

|---|---|---|---|

| Reagent Cost/kg | $4,200 | $1,800 | $980 |

| Energy Consumption | 15 kWh/kg | 22 kWh/kg | 8 kWh/kg |

| Cycle Time | 18 hr | 28 hr | 6 hr |

Assumptions: Based on 100 kg batch scale, Chinese industrial electricity rates ($0.08/kWh)

Environmental Impact Metrics

- E-factor : 6.2 (vs. 11.5 for organolithium routes)

- PMI : 18.4 kg waste/kg product

- VOC emissions reduced 72% through THF recovery systems

Critical Challenges and Mitigation Strategies

Impurity Profiling

Common byproducts identified via HPLC-MS:

- Di-Boc adducts (2–4%): Formed from over-alkylation

- Mitigation: Strict stoichiometric control of t-BuOK

- Boroxines (1–3%): From boronic acid dehydration

- Control: Maintain pH >5 during workup

Crystallization Optimization

Heptane recrystallization parameters:

- Solvent Ratio : 1:3 product/heptane (w/v)

- Cooling Profile : 50°C → 25°C at 2°C/min → 0°C hold

- Purity Enhancement : 96% → 98% through cyclic recrystallization

常见问题

Basic Research Questions

Q. What synthetic routes are available for (4-(tert-Butoxycarbonyl)phenyl)boronic acid, and how is its purity verified?

- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, this compound reacts with aryl halides using sodium hydroxide as a base in a 1,4-dioxane/water solvent system under argon . Characterization typically involves HPLC (retention time: ~1.31 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 243 [M+H-C4H9OCO]+) . H and C NMR (in DMSO or MeOD) confirm structural integrity, with key signals at δ 8.07 (aromatic protons) and δ 198.21 (carbonyl group) .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during storage and reactions?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection, store the compound at 0–6°C in inert environments . Avoid protic acids (e.g., TFA) during reactions unless intentional deprotection is required. For long-term stability, lyophilization or storage under nitrogen is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings using this boronic acid in complex systems (e.g., peptide modifications)?

- Methodological Answer : Efficiency depends on solvent polarity, catalyst choice, and pH. For peptide modifications (e.g., selenocysteine arylation), use CuSO4 as a mediator with ligand L2 in aqueous buffers at 37°C for 1.5 hours . In biphenyl syntheses, tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in 1,2-dimethoxyethane/water under reflux yield >97% purity . Monitor competing protodeboronation by adjusting pH to neutral-alkaline and avoiding excess base .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homo-coupling) during cross-couplings?

- Methodological Answer :

- Protodeboronation : Use degassed solvents and inert atmospheres to minimize oxidative deboronation. Additives like Na2CO3 improve stability in aqueous systems .

- Homo-coupling : Limit boronic acid excess (1.6 eq. is typical) and employ slow addition of catalysts. For example, 0.1–0.2 mol% Pd(PPh3)4 reduces dimer formation .

Q. How should researchers address discrepancies in reported reaction yields (e.g., 76% vs. >95%) across protocols?

- Methodological Answer : Yield variations arise from differences in:

- Catalyst loading : Higher Pd concentrations (e.g., 3 mol%) improve conversions but may increase costs .

- Substrate electronics : Electron-deficient aryl halides react faster but may require elevated temperatures.

- Workup protocols : Extract products with ethyl acetate and wash with saturated NaHCO3 to remove unreacted boronic acid . Validate yields via LCMS or HPLC-MS for trace impurity analysis .

Specialized Applications

Q. How is the compound utilized in rhodium-catalyzed desymmetrization reactions?

- Methodological Answer : In desymmetrizing meso-cyclohexenyl carbonates, this compound acts as an aryl donor under Rh catalysis. Use chiral ligands (e.g., Binap) in THF at 60°C to achieve enantiomeric excess (>90%) . Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) and purify via silica gel chromatography.

Q. What challenges arise in chemoselective arylation of biomolecules (e.g., peptides) using this boronic acid?

- Methodological Answer : Selectivity for residues like selenocysteine requires precise pH control (pH 7–8) and copper mediators to avoid off-target modifications to cysteine or histidine. Quench reactions with EDTA to halt copper activity and analyze products via HRMS (e.g., observed [M+H]+ 1401.70 vs. calculated 1401.72) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。